molecular formula C11H10N2 B063810 3-Methyl-5-phenylpyridazine CAS No. 184021-10-1

3-Methyl-5-phenylpyridazine

Cat. No. B063810
M. Wt: 170.21 g/mol
InChI Key: RHDKJUGNFHWPKN-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpyridazine is a compound of interest in various fields of chemistry, including the development of pharmaceuticals and materials science. Its structure allows for a range of chemical reactions and modifications, making it a valuable target for synthetic chemistry research.

Synthesis Analysis

The synthesis of pyridazine derivatives, including compounds similar to 3-Methyl-5-phenylpyridazine, typically involves multistep reactions starting from basic organic or inorganic compounds. For instance, a method for synthesizing pyridazine derivatives involves chlorination, substitution, and oxidation reactions, starting from citraconic anhydride, yielding products verified by IR and NMR spectroscopy with a total yield of 27% (Zhao Chun-shen, 2009).

Molecular Structure Analysis

The molecular structure of pyridazine derivatives can be determined through crystallography and spectroscopic methods. For example, the structure of a related compound was reported based on X-ray crystallography, showing a monoclinic system and almost planar conformation stabilized by intramolecular interactions (M. Mojzych et al., 2005).

Chemical Reactions and Properties

Pyridazine compounds undergo a variety of chemical reactions, including interactions with reagents to form triazine derivatives, Schiff bases, and condensation products, showcasing their versatility in synthetic chemistry (M. Badrey & Sobhi M. Gomha, 2012).

Scientific Research Applications

  • Pharmacological Activities

    • Pyridazine and Pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
    • Pyridazine based systems have been shown to have numerous practical applications .
  • Medicinal Chemistry

    • Pyridazine derivatives have been shown to be ‘privileged structures’ in medicinal chemistry and many drug discovery programmes utilize a pyridazine as a core scaffold .
    • Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
  • Agrochemicals

    • Various pyridazinone derivatives are well known as agrochemicals .
    • The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .
  • Drug Discovery

    • The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
  • Acetylcholinesterase Inhibitory Activity

    • Certain compounds with a pyridazine ring have shown acetylcholinesterase inhibitory activity. For example, the compound 3-[2-(l-benzylpiperidine-4-yl)ethylamino]-5-methyl-6-phenyl pyridazine was found to be 100 times more selective for inhibition towards human acetylcholinesterase than the reference drug Tacrine .
  • Physicochemical Properties in Drug Design

    • The pyridazine ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
    • These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
  • PDE-III Inhibitor

    • Certain compounds with a pyridazine ring have shown to be potent PDE-III inhibitors. For example, the compound 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .
  • FDA-Approved Drugs

    • The pyridazine ring is present in some FDA-approved drugs. The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .

properties

IUPAC Name

3-methyl-5-phenylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-9-7-11(8-12-13-9)10-5-3-2-4-6-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHDKJUGNFHWPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371714
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-phenylpyridazine

CAS RN

184021-10-1
Record name 3-methyl-5-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-5-PHENYLPYRIDAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VV Razin, ME Yakovlev, KV Shataev… - Russian journal of …, 2004 - Springer
A three-step procedure has been developed for the synthesis of 3,5-disubstituted methyl pyridazine-4-carboxylates from accessible 2,3-disubstituted 2-cyclopropenecarboxylates. In the …
Number of citations: 15 link.springer.com
VA Samsonov, LB Volodarskii, IY Bagryanskaya… - Chemistry of …, 1996 - Springer
… Thus, the treatment of compound (IV) with hydrazine hydrate leads to a high yield of 3-methyl-5-phenylpyridazine (VI), and treatment with hydroxylamine hydrochloride leads to the …
Number of citations: 1 link.springer.com
GA Marriner, SA Garner, HY Jang… - The Journal of Organic …, 2004 - ACS Publications
… that upon complete consumption of phenyl glyoxal 1a, the addition of methanolic hydrazine to the reaction mixture results in rapid condensation to afford 3-methyl-5-phenylpyridazine …
Number of citations: 70 pubs.acs.org

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